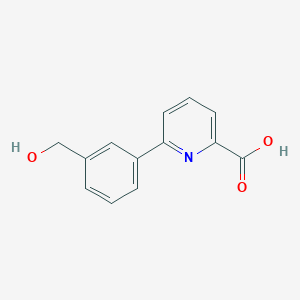

6-(3-(Hydroxymethyl)phenyl)picolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZVLVPHBNBAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Spectroscopic Characterization of 6 3 Hydroxymethyl Phenyl Picolinic Acid

Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The structural elucidation of a novel compound like 6-(3-(hydroxymethyl)phenyl)picolinic acid would fundamentally rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of an organic molecule. For the title compound, one would expect a specific set of signals corresponding to the protons and carbons of the picolinic acid, phenyl, and hydroxymethyl groups.

Due to the absence of specific experimental data for this compound, we can examine the spectral data for the parent compound, picolinic acid , to illustrate the expected features. chemicalbook.commdpi.com The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) ring, while the ¹³C NMR would reveal the chemical shifts for each unique carbon atom, including the carboxylic acid carbon. chemicalbook.com

Illustrative ¹H and ¹³C NMR Data for Picolinic Acid

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| 8.76 (d) | H6 |

| 8.10 (d) | H3 |

| 8.03 (t) | H4 |

| 7.67 (t) | H5 |

| Data sourced from ChemicalBook for Picolinic Acid. chemicalbook.com |

For this compound, additional signals would be expected in the aromatic region for the phenyl protons and a characteristic singlet for the benzylic protons of the hydroxymethyl group, as well as a signal for the hydroxyl proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁NO₃), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Derivatization techniques, such as creating a picolinoyl derivative, can be used to enhance the signal in techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS). nih.gov For instance, the trimethylsilyl (B98337) (TMS) derivative of picolinic acid has been characterized by mass spectrometry. nist.gov

Illustrative Mass Spectrometry Data for Picolinic Acid

| Technique | Ionization Mode | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | Positive | 79.0, 52.0, 51.0 |

| MS-MS | Negative | 117.8, 64.8, 45.3 |

| Data sourced from PubChem for Picolinic Acid. nih.gov |

Single-Crystal X-ray Diffraction Analysis of Picolinic Acid Derivatives

As no crystal structure for this compound has been reported, the well-documented crystal structure of picolinic acid is presented here as an illustrative example. mdpi.com

A study on picolinic acid revealed its crystal structure, confirming the planar geometry of the pyridine ring and the orientation of the carboxylic acid group. mdpi.com The analysis provides precise measurements of bond lengths and angles within the molecule.

Illustrative Crystal Data and Structure Refinement for Picolinic Acid

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 21.2215(1) |

| b (Å) | 3.8295(2) |

| c (Å) | 13.9497(6) |

| β (°) | 108.08(9) |

| Volume (ų) | 1077.5(1) |

| Data obtained from a study on the solubility and crystallization of picolinic acid. mdpi.com |

The crystal packing of picolinic acid is dominated by intermolecular hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen atom, leading to the formation of specific supramolecular structures. mdpi.com In the case of this compound, one would expect additional hydrogen bonding involving the hydroxymethyl group, as well as potential π-stacking interactions between the aromatic rings, which would significantly influence the crystal packing. Studies on other pyridine-2,6-dicarboxamide derivatives have highlighted the crucial role of such intermolecular forces in dictating the final crystal architecture. nih.govacs.org

Conformational Analysis of Substituted Pyridine and Phenyl Rings

In 2,6-disubstituted pyridines, the substituents can influence the planarity and conformation of the entire molecule. rsc.org For the title compound, the substituents at the 2- (carboxyl) and 6- (phenylmethanol) positions would dictate the conformational preferences. The hydroxymethyl group on the phenyl ring adds another layer of conformational flexibility. Theoretical calculations, often used in conjunction with experimental data, can help to predict the most stable conformations and the energy barriers for rotation around the key single bonds. rsc.org The study of such conformational isomers is critical as different conformations can lead to different packing arrangements in the solid state, potentially resulting in polymorphism. acs.org

Coordination Chemistry and Metal Complexation of 6 3 Hydroxymethyl Phenyl Picolinic Acid

Chelation Properties and Ligand Design Principles for Metal Ions

The effectiveness of a molecule as a chelating agent, which binds to a central metal ion at multiple points, is governed by specific design principles. Chelating agents are crucial in various fields, including preventing metal ion contamination in microelectronics manufacturing. mdpi.com Their ability to form stable, ring-like structures, known as chelates, is key to their function. mdpi.com

The ligand 6-(3-(hydroxymethyl)phenyl)picolinic acid is architecturally primed for chelation due to several key features:

Picolinic Acid Backbone : The core of the molecule is picolinic acid (pyridine-2-carboxylic acid). This structure is a classic bidentate N,O-chelator. It typically forms a highly stable five-membered ring by coordinating to a metal ion through the pyridine (B92270) nitrogen atom and an oxygen atom from the deprotonated carboxylate group. researchgate.net

Hydroxymethyl Group : The presence of a hydroxymethyl (-CH2OH) substituent on the phenyl ring introduces an additional potential donor site. The oxygen atom of the hydroxyl group can coordinate to the metal center or, more commonly, participate in intricate intra- and intermolecular hydrogen bonding networks that stabilize the resulting crystal structure. nih.gov

Phenyl Substituent : The phenyl group attached at the 6-position of the pyridine ring adds steric bulk and introduces the possibility of non-covalent interactions, such as π-π stacking, which can further influence the assembly and architecture of the final coordination compound. researchgate.net

Quantum chemical calculations on various ligand fragments have shown that the binding strength to metal ions is highly dependent on the nature of the electron-donating atoms. mdpi.com The combination of a soft pyridine nitrogen donor and a hard carboxylate oxygen donor in the picolinic acid framework allows for effective binding to a wide range of metal ions.

Formation of Picolinato-Ligated Transition Metal Complexes

The synthesis of transition metal complexes using picolinic acid derivatives generally involves straightforward solution-based chemistry. A common method is the reaction of the ligand with a metal salt, such as a metal(II) chloride or sulfate, in a suitable solvent system like water or an alcohol/water mixture. ajol.info The reaction mixture is often stirred for several hours, sometimes with gentle heating, to facilitate the formation of the complex, which may precipitate from the solution. ajol.info

Studies on related ligand systems have shown that the stoichiometry of the reactants is a critical factor, with both 1:1 and 1:2 metal-to-ligand complexes being commonly observed. jocpr.com The specific outcome of the synthesis can be highly sensitive to the reaction conditions. Factors such as pH, temperature, and the choice of solvent can significantly influence the final product's structure and dimensionality. nih.govnih.gov For example, kinetic studies on the hydrolysis of p-nitrophenyl picolinate (B1231196) catalyzed by Cu(II) and Ni(II) complexes revealed that association constants between the metal and ligand were dependent on pH. nih.gov

| Metal Ion | Typical Reactants | Common Complex Ratios (Metal:Ligand) | Influencing Factors |

| Cu(II) | Copper(II) sulfate, Copper(II) chloride | 1:1, 1:2 | pH, Solvent, Temperature researchgate.netjocpr.com |

| Ni(II) | Nickel(II) chloride | 1:1, 1:2 | pH, Solvent jocpr.comnih.gov |

| Co(II) | Cobalt(II) chloride | 1:1, 1:2 | Solvent, Co-ligands jocpr.comresearchgate.net |

| Fe(III) | Iron(III) chloride | 1:1, 1:2 | pH, Temperature jocpr.comnih.gov |

| Sm(III) | Samarium(III) nitrate | 1:2 | Solvent researchgate.net |

Elucidation of Metal Coordination Modes and Geometries

The structural characterization of metal complexes is essential for understanding their properties. For picolinic acid and its derivatives, the primary coordination mode involves bidentate chelation via the pyridine nitrogen and one of the carboxylate oxygen atoms. researchgate.netajol.info This N,O-chelation results in the formation of a thermodynamically favorable five-membered ring.

The coordination number and geometry of the metal center are completed by other ligands, which can include solvent molecules (e.g., water), counter-ions, or additional molecules of the picolinic acid derivative itself. researchgate.netajol.info This variability leads to diverse coordination geometries. For instance, copper(II) complexes with substituted picolinic acids have been observed in both square-pyramidal and distorted octahedral geometries. researchgate.net In a square-pyramidal structure, two picolinic acid ligands might occupy the basal plane, with a solvent molecule in the axial position. researchgate.net

While the hydroxymethyl group on the phenyl ring of this compound could potentially coordinate directly to the metal, it often plays a crucial role in forming the supramolecular structure. This group can act as a hydrogen-bond donor and acceptor, linking adjacent complex units together and building extended three-dimensional networks. nih.gov

Influence of Substituents on Metal Binding Affinity and Selectivity

Substituents attached to the picolinic acid scaffold exert a profound influence on the ligand's electronic properties and steric profile, thereby affecting its metal binding affinity and selectivity. The 3-(hydroxymethyl)phenyl group on the target ligand introduces several effects:

Electronic Effects : The phenyl ring is generally considered electron-withdrawing, which can modulate the electron density on the pyridine ring and the acidity (pKa) of the carboxylic acid group. This, in turn, affects the strength of the coordinate bonds formed with the metal ion.

Steric Effects : The sheer size of the substituent creates steric hindrance around the coordination site. This can influence the stability of the resulting complex and may favor coordination with metal ions of a particular size or preferred geometry.

Comparative studies highlight the importance of such substitutions. For example, research on the complexation of Americium(III) with picolinic acid and anthranilic acid showed distinct stability constants, with picolinic acid forming both 1:1 and 1:2 complexes under conditions where anthranilic acid formed only a 1:1 complex. researchgate.net The addition of a hydroxyl group directly to the picolinic ring, as in 3-hydroxypicolinic acid, further modifies these binding characteristics. researchgate.net Theoretical studies confirm that the specific fragments making up a ligand are the primary determinants of its binding strength and selectivity toward different metal ions, such as Ni²⁺, Cu²⁺, Al³⁺, and Fe³⁺. mdpi.com

Investigation of Applications in Metal-Organic Frameworks (MOFs) and Coordination Compounds

Multifunctional ligands like this compound are excellent building blocks for constructing crystalline materials such as Metal-Organic Frameworks (MOFs) and other coordination polymers. nih.gov These materials are of immense interest due to their potential applications in areas like gas storage, catalysis, and molecular sensing. researchgate.net

The synthesis of porphyrin-based MOFs, for example, demonstrates that reaction conditions and the choice of metal cation (e.g., Al³⁺, Fe³⁺, In³⁺) can lead to different framework phases with varying properties, such as porosity and redox activity. nih.gov Similarly, the combination of this compound with different transition metals could yield a variety of coordination compounds with unique structural and functional attributes.

Biological Activity and Mechanistic Investigations Non Clinical Research Focus

Enzyme Inhibition Studies

The structure of 6-(3-(hydroxymethyl)phenyl)picolinic acid, featuring a picolinic acid core, suggests its potential as an enzyme inhibitor, particularly for metalloenzymes, due to the chelating properties of the picolinic acid moiety. wikipedia.org

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. nih.govnih.gov The development of MBL inhibitors is a critical area of research to combat this resistance. Picolinic acid derivatives, particularly those with metal-binding pharmacophores, have been extensively studied as potential MBL inhibitors. nih.govacs.org

Research into dipicolinic acid (DPA) and its isosteres, where one carboxylate group is replaced by another functional group, has shown that these molecules can effectively inhibit various MBLs, including New Delhi Metallo-β-lactamase-1 (NDM-1), IMP-1, and VIM-2. nih.govnih.govnih.gov The mechanism of inhibition is influenced by the nature of the isosteric replacement. nih.gov Some derivatives act by chelating and stripping the essential zinc ions from the enzyme's active site, while others form a stable ternary complex with the enzyme and its zinc ions. nih.govnih.gov

While direct studies on this compound are not prominent in the available literature, research on related structures provides insight. For example, studies have utilized methyl 6-(hydroxymethyl)picolinate as a starting material for synthesizing various picolinic acid isosteres. nih.gov The inhibitory potency of these compounds against MBLs varies based on the specific substitutions.

Table 1: Inhibitory Activity of Selected Picolinic Acid Derivatives against Metallo-β-Lactamases

| Compound | Target Enzyme | IC50 (nM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Dipicolinic acid (DPA) | NDM-1 | 520 | Metal Chelation | nih.gov |

| Inhibitor 36 (a DPA derivative) | NDM-1 | 80 | Ternary Complex Formation | nih.gov |

This table presents data for related picolinic acid compounds to illustrate the inhibitory potential of this chemical class. IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Dopamine (B1211576) β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in catecholamine biosynthesis. nih.gov Picolinic acid and its derivatives, such as fusaric acid (5-butylpicolinic acid), are known inhibitors of DBH. nih.govjst.go.jp The inhibitory action is largely attributed to the chelation of the copper ion within the enzyme's active site. nih.gov

Studies on a series of substituted picolinic acids have demonstrated that the picolinic acid structure is crucial for enzyme inhibition, with concentrations required for 50% inhibition (IC50) typically in the 10⁻⁶ to 10⁻⁵ mol/L range. nih.gov In vivo studies in rat models using picolinic acid derivatives like fusaric acid showed marked reduction in DBH activity in the heart and major arteries. jst.go.jpnih.gov This inhibition of DBH in the vascular system contributes to a hypotensive (blood pressure-lowering) effect. nih.govjst.go.jp Although direct experimental data for this compound is not available in the reviewed literature, its picolinic acid scaffold suggests a potential for similar DBH inhibitory activity.

Beyond MBLs and DBH, the picolinic acid scaffold has been explored for its activity against other enzymatic targets.

Epidermal Growth Factor Receptor (EGFR) Kinase: A study on newly synthesized picolinic acid derivatives showed that some compounds could bind to the EGFR kinase domain, a key target in cancer therapy. One derivative, in particular, induced apoptosis in lung cancer cells, which was associated with the activation of caspases 3, 4, and 9, suggesting an induction of endoplasmic reticulum stress. pensoft.net

Zinc-Finger Proteins (ZFPs): Picolinic acid can bind to zinc-finger proteins, disrupting their structure and inhibiting their function. drugbank.com This mechanism is relevant for its potential antiviral activity, as many viruses rely on ZFPs for replication and packaging. drugbank.com

Fatty Acid Beta-Oxidation: Certain phenyl derivatives of short-chain fatty acids produced by gut bacteria, which share structural similarities with the subject compound, have been identified as inhibitors of fatty acid beta-oxidation. nih.gov

Interaction with Biological Systems at a Mechanistic Level (Picolinic Acid Context)

As an endogenous metabolite, picolinic acid itself interacts with fundamental biological pathways, providing a framework for understanding the potential systemic effects of its derivatives. nih.govnih.gov

Picolinic acid is an endogenous catabolite of the essential amino acid L-tryptophan via the kynurenine (B1673888) pathway. nih.govmdpi.com This pathway is responsible for over 95% of tryptophan degradation and produces several neuroactive and immunologically active molecules. nih.govwikipedia.org

The synthesis of picolinic acid occurs at a critical branch point in the pathway. The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) produces an unstable intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS). nih.govnih.gov This intermediate can spontaneously cyclize to form the neurotoxin quinolinic acid. mdpi.com Alternatively, the enzyme aminocarboxymuconate-semialdehyde-decarboxylase (ACMSD) can convert ACMS to 2-aminomuconic semialdehyde, which then non-enzymatically converts to picolinic acid. nih.govnih.gov The balance between these branches is crucial, as picolinic acid and quinolinic acid often have opposing biological effects. nih.govyoutube.com

Table 2: Key Metabolites and Enzymes in the Kynurenine Pathway Branch

| Precursor | Enzyme | Product | Significance | Reference |

|---|---|---|---|---|

| L-Tryptophan | IDO/TDO | Kynurenine | Central metabolite of the pathway | mdpi.com |

| 3-Hydroxyanthranilic acid | 3HAO | 2-Amino-3-carboxymuconic semialdehyde (ACMS) | Unstable intermediate at branch point | nih.govnih.gov |

| ACMS | (Spontaneous) | Quinolinic Acid | Neurotoxic, NMDA receptor agonist | nih.govmdpi.com |

| ACMS | ACMSD | 2-Aminomuconic semialdehyde | Precursor to Picolinic Acid | nih.govnih.gov |

IDO: Indoleamine 2,3-dioxygenase; TDO: Tryptophan 2,3-dioxygenase; 3HAO: 3-hydroxyanthranilic acid oxygenase; ACMSD: aminocarboxymuconate-semialdehyde-decarboxylase.

In non-clinical research models, picolinic acid demonstrates significant modulatory effects on cellular processes, particularly in the nervous and immune systems. nih.govnih.gov

Neuroprotection: Picolinic acid is often described as neuroprotective, primarily through its ability to antagonize the neurotoxic effects of quinolinic acid. nih.govnih.gov While quinolinic acid is an excitotoxin that can over-activate NMDA receptors, leading to neuronal damage, picolinic acid can block this toxicity through a yet-to-be-fully-elucidated mechanism. nih.govnih.gov Studies in rat models have shown that picolinic acid can prevent the loss of dopamine-producing cells in the substantia nigra caused by quinolinic acid. nih.gov The neuroprotective effects of phenolic compounds, a class to which this compound belongs, are also linked to the activation of antioxidant enzyme systems and the reduction of oxidative stress. nih.govmdpi.com

Immunological Effects: Picolinic acid is a known modulator of the immune system. nih.gov It can act as a costimulatory signal with interferon-gamma (IFN-γ) to enhance macrophage effector functions, such as the production of nitric oxide. nih.govhmdb.ca It selectively induces the production of key inflammatory chemokines, including Macrophage Inflammatory Protein-1α (MIP-1α) and -1β, which are involved in recruiting leukocytes during inflammatory responses. mdpi.comhmdb.ca Furthermore, picolinic acid has been shown to suppress the proliferation and metabolic activity of activated CD4+ T cells, inducing a state of anergy without affecting cell viability, suggesting a role in immune tolerance. nih.gov Recent studies have also highlighted the broad-spectrum antiviral activity of picolinic acid against enveloped viruses like SARS-CoV-2 and Influenza A, an effect linked to immune system enhancement and disruption of the viral envelope. indiabioscience.org

Based on a comprehensive search of available scientific literature, there is currently insufficient public information regarding the specific chemical compound “this compound” to generate a detailed article on its biological activity and mechanistic investigations as outlined.

Research and documentation on the precise topics of:

Ligand design for bioconjugation and introduction of bioactive metals.

Structure-activity relationship (SAR) studies.

Specific applications in Proteolysis-Targeting Chimeras (PROTACs), including the design principles of linkers containing this molecule and its mechanism of protein degradation induction.

...could not be located for this particular compound. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres strictly to the requested outline and focuses solely on “6-(3- (Hydroxymethyl)phenyl)picolinic acid”.

General information on picolinic acid derivatives and their use in bioconjugation and as linkers in PROTACs is available, but a detailed analysis of the specific compound mentioned is not present in the accessible literature.

Derivatization and Functionalization Strategies for Research Applications

Chemical Derivatization for Enhanced Analytical Detection (e.g., Liquid Chromatography/Mass Spectrometry)

In analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), the inherent chemical properties of an analyte can limit its sensitivity and detectability. Chemical derivatization is a powerful technique used to modify the analyte's structure to improve its chromatographic behavior and, more importantly, its ionization efficiency, leading to significantly enhanced signal intensity in the mass spectrometer. nih.gov For a molecule like 6-(3-(hydroxymethyl)phenyl)picolinic acid, derivatization of its carboxylic acid and hydroxymethyl groups can overcome detection challenges.

The formation of esters and amides from the carboxylic acid group of picolinic acid derivatives is a well-established strategy to improve detectability in positive ion electrospray ionization (ESI)-MS. nih.govresearchgate.net The pyridine (B92270) nitrogen in the picolinic acid moiety acts as a proton acceptor, providing a permanent positive charge that significantly enhances the ESI response. nih.gov

Ester Formation: The hydroxymethyl group on the phenyl ring or the carboxylic acid can be targeted. Picolinyl esters, for instance, are synthesized by reacting a fatty acid with 3-pyridylcarbinol, a process that places the charge-carrying pyridine ring at the ester terminus, which aids in structural elucidation via mass spectrometry. nih.gov A similar strategy could be applied to other molecules by esterifying them with this compound itself, though more commonly, the acid group of the target molecule is activated.

Amide Formation: Coupling the carboxylic acid group with various amines to form amides is a common and effective derivatization method. nih.gov This not only improves ionization but also allows for the introduction of functionalities that can alter chromatographic retention times, enabling better separation from interfering matrix components. Research on other picolinic acids shows that coupling with N-alkylanilines can be achieved in good to moderate yields. nih.gov

The derivatization of corticosteroids with picolinic acid to form picolinoyl esters has been shown to increase the ESI response by 5 to 10 times compared to the underivatized molecules. nih.govresearchgate.net This enhancement allows for the reliable quantification of analytes at very low concentrations.

To facilitate the derivatization process, specific reagents and methods have been developed. These reagents are designed to react efficiently with hydroxyl or carboxyl groups under mild conditions to yield the desired picolinoyl derivative.

A widely used method for converting corticosteroids and other hydroxyl-containing compounds into their picolinoyl derivatives is the mixed anhydride (B1165640) method. nih.govresearchgate.net This typically involves the use of picolinic acid in the presence of an activating agent like 2-methyl-6-nitrobenzoic anhydride (MNBAn) and a base such as 4-(dimethylamino)pyridine (DAP) or triethylamine (B128534) (TEA). nih.govnih.gov For forming esters from carboxylic acids, a two-step process involving conversion to an acid chloride with thionyl chloride, followed by reaction with a pyridine-containing alcohol (e.g., 3-pyridylcarbinol), is effective. nih.govnih.gov

| Reagent/Method | Target Functional Group | Purpose | Reference |

|---|---|---|---|

| Picolinic Acid, MNBAn, DAP | Hydroxyl Groups | Forms picolinoyl esters for enhanced LC-MS/MS sensitivity. | nih.govnih.gov |

| Thionyl Chloride, then 3-Pyridylcarbinol | Carboxylic Acids | Forms picolinyl esters for structural analysis by GC/MS. | nih.gov |

| Thionyl Chloride, then N-alkylanilines | Carboxylic Acids | Forms picolinamides for applications in coordination chemistry and catalysis. | nih.gov |

Synthesis of Conjugates for Targeted Delivery in Pre-clinical Research Models

The functional groups of this compound make it a suitable candidate for conjugation to targeting moieties, enabling the delivery of therapeutic or diagnostic agents to specific cells or tissues in pre-clinical studies. The carboxylic acid is the most common handle for such conjugations.

A representative strategy involves activating the carboxylic acid group (e.g., using HATU or converting it to an acyl chloride) and then reacting it with an amine group on a targeting ligand. This forms a stable amide bond linking the picolinic acid derivative to the delivery vehicle. An example of this approach is the synthesis of pectin-deoxycholic acid conjugates, where pectin (B1162225) targets asialoglycoprotein receptors on hepatocytes. nih.gov A similar principle could be applied to this compound, conjugating it to antibodies, peptides, or polysaccharides to direct it to desired biological sites. Picolinic acid derivatives are noted for their utility in bioconjugation, underscoring their potential in this area. nih.gov

| Targeting Moiety Class | Example | Conjugation Strategy | Potential Application |

|---|---|---|---|

| Polysaccharide | Pectin, Hyaluronic Acid | Amide bond formation between the picolinic acid and an amine on the polysaccharide. | Targeting carbohydrate receptors on cell surfaces (e.g., hepatocytes). nih.gov |

| Peptide | RGD peptides | Amide bond formation. | Targeting integrins expressed on tumor cells. |

| Antibody | Monoclonal Antibody (mAb) | Linkage via a bifunctional linker attached to the picolinic acid. | Antibody-drug conjugates for targeted cancer therapy. |

Strategies for Incorporating Imaging Probes or Affinity Tags

For visualization in biological systems or for purification and detection, imaging probes or affinity tags can be attached to this compound.

Imaging Probes: The structural and electronic characteristics of picolinic acid derivatives make them versatile for creating stable complexes with various metal ions, which is a foundational principle for developing imaging agents. nih.gov The chelating nature of the picolinic acid scaffold can be exploited to coordinate with radionuclides for PET or SPECT imaging, or with paramagnetic metal ions like Gd³⁺ for use as MRI contrast agents. nih.gov Furthermore, fluorescent probes, such as coumarin, can be conjugated to the molecule, often via the carboxylic acid group, to enable cellular uptake and localization studies using fluorescence microscopy. nih.gov

Affinity Tags: Affinity tags are small molecules or proteins that facilitate the purification and detection of a target molecule. nih.govnih.gov A common strategy is to attach a biotin (B1667282) molecule to the structure. The resulting biotinylated compound can be strongly and specifically captured by streptavidin-coated surfaces or beads, allowing for efficient purification or immobilization. Alternatively, the molecule could be linked to a protein that bears a common affinity tag, such as a hexahistidine (6xHis) tag, which allows for purification using immobilized metal affinity chromatography (IMAC). nih.gov

Design and Synthesis of Precursors for Biologically Active Compounds (Research Stage)

The this compound scaffold is a valuable starting point for medicinal chemistry research. Its derivatives have shown potential antitumor and anabolic effects. pensoft.netnih.gov By systematically modifying its functional groups, libraries of new compounds can be synthesized and screened for biological activity.

Key synthetic transformations can include:

Amide Synthesis: The carboxylic acid can be converted into a wide array of primary, secondary, or tertiary amides. nih.govacs.org This is a common strategy in drug design, as the amide bond is metabolically stable and can participate in crucial hydrogen bonding interactions with biological targets. For example, picolinamide (B142947) derivatives have been developed as treatments for respiratory disorders. google.com

Ester Synthesis: The carboxylic acid and hydroxymethyl groups can be transformed into various esters, which can act as prodrugs that are hydrolyzed in vivo to release the active parent compound.

Modification of the Hydroxymethyl Group: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, providing another point of diversity for creating new analogues.

Ring Functionalization: The pyridine and phenyl rings can undergo further functionalization, such as halogenation or nitration, to modulate the electronic properties and metabolic stability of the molecule. acs.org

Research has shown that novel picolinic acid derivatives can induce apoptosis in cancer cells, highlighting the therapeutic potential that can be unlocked through synthetic modification of the parent scaffold. pensoft.net

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule. mdpi.comnih.gov For 6-(3-(hydroxymethyl)phenyl)picolinic acid, these calculations would elucidate its fundamental chemical nature. DFT methods, such as those using the B3LYP functional, are commonly employed for their balance of accuracy and computational cost in studying organic molecules. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. DFT and ab initio methods are standard for this purpose. researchgate.netresearchgate.net

Once the geometry is optimized, electronic structure analysis can be performed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of HOMO is often associated with the molecule's ability to donate electrons, while LUMO's distribution relates to its electron-accepting capability. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Parameters from Geometry Optimization of this compound Note: The following table is illustrative of the data that would be generated from a DFT study. Specific values are not available from published literature.

| Parameter Type | Atoms Involved | Description | Predicted Value |

|---|---|---|---|

| Bond Length | C-C (phenyl ring) | The distance between adjacent carbon atoms in the phenyl group. | Data not available |

| Bond Length | C-O (hydroxymethyl) | The distance between the carbon and oxygen atoms of the hydroxymethyl group. | Data not available |

| Bond Length | C-O (carboxylic acid) | The carbon-oxygen bond lengths within the carboxyl group. | Data not available |

| Bond Angle | Pyridine-C-C-Phenyl | The angle defining the connection between the pyridine (B92270) and phenyl rings. | Data not available |

| Dihedral Angle | Pyridine-Phenyl | The torsional angle between the planes of the pyridine and phenyl rings. | Data not available |

| Energy | HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Data not available |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, twisting), a theoretical spectrum can be generated. nih.gov Comparing this predicted spectrum with experimental data helps to confirm the molecular structure and identify functional groups. For this compound, this would involve identifying characteristic peaks for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxylic acid, and various vibrations associated with the pyridine and phenyl rings.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. A potential energy surface scan can be performed by systematically changing a specific dihedral angle—for instance, the angle between the pyridine and phenyl rings—to identify the most stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics Simulations to Understand Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and dynamic behavior of this compound, particularly in a solvent environment like water. These simulations provide insights into how the molecule might change its shape, which is crucial for understanding its interactions with other molecules, such as biological receptors. The simulations can track fluctuations in bond lengths, angles, and dihedral angles over a set period, offering a dynamic picture that complements the static view from quantum calculations.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular bonding. It interprets the complex wave function of a molecule in terms of localized electron-pair "bonding" units. For this compound, NBO analysis would provide a detailed picture of the electron density distribution, revealing charge delocalization between the pyridine and phenyl rings and quantifying the stability arising from intramolecular hydrogen bonding, for example, between the carboxylic acid proton and the pyridine nitrogen.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net The MEP map is color-coded to show different electrostatic potential values: red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential around the pyridine nitrogen and the oxygen atoms of the carboxyl and hydroxymethyl groups, identifying them as sites for hydrogen bonding or coordination. Positive potential would be expected around the acidic hydrogen of the carboxyl group. researchgate.net This makes MEP a valuable tool for predicting intermolecular interactions and chemical reactivity.

Table 2: Illustrative MEP Analysis for this compound Note: This table illustrates the expected findings from an MEP analysis. Specific potential values are not available from published literature.

| Molecular Region | Expected Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carboxylic Acid Oxygen (C=O) | Negative | Red/Yellow | Site for hydrogen bond accepting, electrophilic attack |

| Pyridine Nitrogen | Negative | Red/Yellow | Site for hydrogen bond accepting, coordination to metals |

| Carboxylic Acid Hydrogen (O-H) | Positive | Blue | Site for hydrogen bond donating, nucleophilic attack |

| Aromatic Phenyl Ring (π-system) | Slightly Negative | Green/Yellow | Site for π-π stacking interactions |

Computational Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug design to screen potential drug candidates. If this compound were to be investigated as a potential inhibitor of an enzyme, docking studies would be performed to predict its binding mode and affinity within the enzyme's active site. The simulation calculates a "docking score," an estimate of the binding energy, and reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Broader Research Applications and Future Directions

Role as a Ligand in Advanced Materials Science (e.g., Coordination Polymers, Metal-Organic Frameworks)

The bifunctional nature of 6-(3-(hydroxymethyl)phenyl)picolinic acid, featuring both a nitrogen and a carboxylic acid group on the pyridine (B92270) ring, makes it an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). ajol.infonih.gov The picolinate (B1231196) group is well-known for its ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The phenyl and hydroxymethyl groups attached at the 6-position of the pyridine ring can introduce further structural diversity and functionality to the resulting materials.

Research on analogous structures, such as 5-((4-carboxyphenyl)ethynyl)picolinate and 5,5'-(ethyne-1,2-diyl)dipicolinate, has demonstrated the successful synthesis of robust and luminescent europium(III) coordination polymers. nih.govacs.org These materials exhibit potential applications in the selective detection of nitroaromatic compounds. nih.govacs.org Similarly, the rigid ligand 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid has been used to create a variety of coordination compounds with structures ranging from mononuclear to three-dimensional networks, which have shown interesting fluorescent and magnetic properties.

The hydroxymethyl group on the phenyl ring of this compound could serve several purposes in the context of coordination polymers and MOFs. It could act as a secondary coordination site, leading to the formation of more complex, higher-dimensional structures. Alternatively, it could be a site for post-synthetic modification, allowing for the introduction of other functional groups into the framework to tailor its properties for specific applications, such as gas storage, separation, or catalysis. nih.govresearchgate.netescholarship.org The modular nature of MOF synthesis allows for the rational design of materials with tunable properties, and the incorporation of functionalized ligands like this compound is a key strategy in this field. nih.govmdpi.com

Table 1: Examples of Substituted Picolinic Acid Ligands in Coordination Polymers and MOFs

| Ligand | Metal Ion(s) | Resulting Structure | Potential Application | Reference(s) |

| 5-((4-carboxyphenyl)ethynyl)picolinate | Europium(III) | Coordination Polymer | Luminescent sensing | nih.govacs.org |

| 5,5'-(ethyne-1,2-diyl)dipicolinate | Europium(III) | Coordination Polymer | Luminescent sensing | nih.govacs.org |

| 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid | Ni(II), Co(II), Cd(II), Cu(II), Mn(II) | Mononuclear, 1D, 2D, and 3D structures | Fluorescence, magnetism | |

| Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) | Co(II), Ni(II), Zn(II), Cd(II) | Mononuclear complexes | Antimicrobial activity | ajol.info |

Applications in Homogeneous and Heterogeneous Catalysis Research

Picolinic acid derivatives and their metal complexes have shown significant promise in both homogeneous and heterogeneous catalysis. The nitrogen and oxygen donor atoms of the picolinate moiety can effectively stabilize metal centers in various oxidation states, which is a crucial feature for catalytic activity.

While direct catalytic applications of this compound are yet to be reported, research on related compounds provides a strong indication of its potential. For instance, a 1D copper(II) coordination polymer based on 2-picolinic acid has been shown to be an efficient catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles through a "click reaction". The synthesis of picolinate and picolinic acid derivatives has also been achieved using a UiO-66-N(Zr)-based heterogeneous catalyst. researchgate.net

The functionalized phenyl ring in this compound could play a vital role in catalysis. The hydroxymethyl group could act as a handle to immobilize the catalytic complex on a solid support, facilitating the development of heterogeneous catalysts that are easily separable and reusable. Furthermore, the electronic properties of the phenyl ring can be tuned by introducing different substituents, which in turn can influence the catalytic activity of the metal center. The synthesis of various 6-aryl-picolinic acids can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction, which allows for a wide range of functional groups to be introduced onto the phenyl ring. nih.govresearchgate.netyoutube.comclaremont.edu

Development of Chemical Biology Tools and Probes

Picolinic acid and its derivatives are increasingly being explored for their potential in chemical biology, particularly in the development of probes for biological systems. nih.gov The ability of the picolinate scaffold to chelate metal ions is a key feature that can be exploited in the design of sensors and imaging agents. nih.gov

Although there is no specific research on this compound as a chemical biology tool, the general principles of probe design suggest its potential in this area. A chemical probe is a small molecule used to study and manipulate biological systems. pageplace.denih.govyoutube.com The development of fluorescent probes, for example, often relies on the interaction of a fluorophore with a specific analyte, leading to a change in its optical properties. The this compound scaffold could be functionalized with a fluorophore, and its interaction with specific metal ions could be monitored through changes in fluorescence.

Furthermore, the hydroxymethyl group offers a site for bioconjugation, allowing the molecule to be attached to biomolecules such as proteins or peptides. This could enable the development of targeted probes that can be delivered to specific locations within a cell or organism. The synthesis of phthalic acid chemical probes for analyzing protein-protein interactions demonstrates a similar concept that could be applied to picolinic acid derivatives. mdpi.com

Emerging Research Areas for Substituted Picolinic Acids in Fundamental Science

The field of substituted picolinic acids is continually evolving, with new research directions emerging in fundamental science. One area of growing interest is the exploration of their role in the synthesis of novel materials with unique properties. For example, the introduction of different substituents on the picolinic acid backbone can lead to significant changes in the crystal packing and intermolecular interactions of the resulting compounds, which can influence their physical and chemical properties. researchgate.net

In the realm of medicinal chemistry, substituted picolinic acids are being investigated as potential therapeutic agents. google.comgoogle.com For instance, certain picolinic acid derivatives have been explored as inhibitors of histone demethylase for cancer treatment. nih.gov The synthesis of novel picolinic acid derivatives as intermediates for pharmaceuticals is also an active area of research. google.com

The development of new synthetic methodologies, such as the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with boronic acids, is expanding the accessible chemical space of substituted picolinic acids, enabling the creation of novel structures with potentially interesting properties. nih.gov As our understanding of the fundamental chemistry of these compounds grows, so too will the opportunities for their application in diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-(Hydroxymethyl)phenyl)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling hydroxymethylphenyl groups to picolinic acid derivatives via nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like methylsulfonyl-picolinic acids are synthesized by heating precursors in polar solvents (e.g., DMF) with sodium salts of sulfonic acids, followed by purification via flash chromatography and acidification . Key parameters include solvent choice (e.g., THF for hydrolysis), temperature (e.g., 120°C for sulfonylations), and stoichiometric ratios. Optimization via factorial design (e.g., varying pH, temperature, and concentration) is recommended to maximize yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. For example, crystal structures of dihydroxypicolinic acid derivatives are resolved using X-ray diffraction, revealing intramolecular hydrogen bonds that stabilize the planar configuration . Mass spectrometry (ESI-MS) and UV-Vis spectroscopy further validate molecular weight and electronic transitions, particularly in chelation studies with metal ions .

Q. What are the primary applications of this compound in environmental chemistry?

- Methodological Answer : Fluorinated picolinic acid analogs (e.g., 3-fluoro-6-hydroxypicolinic acid) are used to degrade pollutants via reactive fluorine groups. Researchers apply the compound to contaminated samples, monitoring interactions with chromatography/spectrometry. Controlled parameters include pH (5–9), temperature (25–60°C), and pollutant-to-compound molar ratios (1:1–1:10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or polymorphism. For instance, 3,6-dihydroxypicolinic acid exhibits labile intermediates (e.g., sulfonated derivatives) that alter spectral profiles. To address this, use dynamic NMR experiments to track tautomeric equilibria or employ X-ray crystallography to confirm solid-state structures . Cross-validate with computational methods (DFT calculations) to predict stable conformers .

Q. What strategies optimize the compound’s bioactivity in drug development while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide derivatization. For example, esterification of the hydroxymethyl group or amidation of the carboxylic acid can enhance pharmacokinetics. Toxicity is assessed via in vitro assays (e.g., hepatic cell viability tests) and in vivo models (e.g., zebrafish embryos). Dose-response curves and molecular docking (e.g., targeting neurotransmitter receptors) help refine selectivity .

Q. How do reaction kinetics and reactor design impact the scalability of synthesis?

- Methodological Answer : Continuous flow reactors improve scalability for derivatives like methyl 3-hydroxy-6-(trifluoromethyl)picolinate by enhancing heat/mass transfer. Kinetic studies (e.g., monitoring reaction rates via HPLC) identify rate-limiting steps, such as sulfonation or hydrolysis. Reactor parameters (residence time, flow rate) are optimized using response surface methodology (RSM) .

Q. What methodological frameworks address conflicting data in environmental degradation studies?

- Methodological Answer : Contradictions in pollutant degradation efficiency may stem from variable redox conditions or competing side reactions. Use multivariate analysis (e.g., PCA) to isolate dominant factors. Controlled batch experiments under inert atmospheres (N₂/Ar) can suppress oxidation side reactions, while isotopic labeling (e.g., ¹⁸O) tracks degradation pathways .

Methodological Resources

- Experimental Design : Apply factorial design to screen variables (e.g., solvent, catalyst) and central composite design (CCD) for optimization .

- Data Validation : Cross-reference spectral data with the Cambridge Structural Database (CSD) for analogous compounds .

- Toxicity Profiling : Follow OECD guidelines for ecotoxicity testing (e.g., algae growth inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.